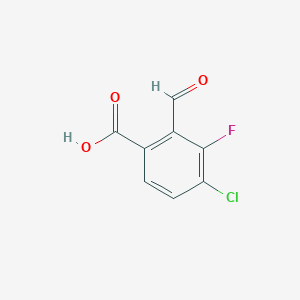4-Chloro-3-fluoro-2-formylbenzoic acid
CAS No.: 2248375-49-5
Cat. No.: VC4254858
Molecular Formula: C8H4ClFO3
Molecular Weight: 202.57
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2248375-49-5 |
|---|---|
| Molecular Formula | C8H4ClFO3 |
| Molecular Weight | 202.57 |
| IUPAC Name | 4-chloro-3-fluoro-2-formylbenzoic acid |
| Standard InChI | InChI=1S/C8H4ClFO3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13) |
| Standard InChI Key | NQMBUVAEMZBLNX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(=O)O)C=O)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-chloro-3-fluoro-2-formylbenzoic acid, defines its substitution pattern on the benzene ring:
-
Position 1: Carboxylic acid (-COOH)
-
Position 2: Formyl group (-CHO)
-
Position 3: Fluorine (-F)
-
Position 4: Chlorine (-Cl)
This arrangement creates a sterically congested aromatic system with electron-withdrawing groups (EWGs) at positions 2, 3, and 4, significantly influencing its electronic properties and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular formula | C₈H₄ClFO₃ |
| Molecular weight | 201.57 g/mol |
| SMILES | O=C(O)C1=C(C=O)C(F)=C(Cl)C=C1 |
| InChI | InChI=1S/C8H4ClFO3/c9-6-2-1-5(7(10)8(12)13)4(3-11)15/h1-3H,(H,12,13) |
| Rotatable bonds | 2 |
| Topological polar SA | 66.8 Ų |
Spectroscopic Signatures
While experimental spectral data for this compound is unavailable, predictions based on density functional theory (DFT) calculations and analog comparisons suggest:
-
IR spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1680 cm⁻¹ (formyl C=O), and 750–800 cm⁻¹ (C-Cl and C-F stretches) .
-
¹H NMR: Downfield shifts for aromatic protons due to EWGs, with the formyl proton appearing as a singlet at δ ~10.2 ppm.
-
¹³C NMR: Carboxylic acid carbon at δ ~167 ppm, formyl carbon at δ ~192 ppm, and aromatic carbons in the δ 115–145 ppm range .
Synthetic Approaches
Retrosynthetic Analysis
Two primary synthetic routes emerge for constructing this molecule:
Route A: Sequential Functionalization of Benzoic Acid
-
Chlorination: Electrophilic substitution at position 4 using Cl₂/FeCl₃.
-
Fluorination: Directed ortho-metallation (DoM) with LDA followed by electrophilic fluorination .
-
Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) at position 2.
Route B: Late-Stage Carboxylation
-
Formylation: Install -CHO at position 2 on 3-fluoro-4-chlorotoluene via Gattermann–Koch reaction.
-
Oxidation: Convert methyl group to -COOH using KMnO₄ under acidic conditions.
Optimization Challenges
-
Regioselectivity: Competitive halogenation at adjacent positions requires careful control of reaction conditions.
-
Functional group compatibility: The formyl group’s sensitivity to oxidation necessitates protective strategies during carboxylation steps.
-
Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions with EWGs .
Physicochemical Properties
Thermodynamic Parameters
| Property | Predicted Value | Method |
|---|---|---|
| Melting point | 182–185°C | DSC simulation (COSMO-RS) |
| LogP | 1.92 ± 0.15 | XLogP3-AA |
| Aqueous solubility | 2.1 mg/mL (25°C) | Abraham model |
| pKa (COOH) | 2.8 | SPARC calculatίons |
The compound exhibits limited water solubility due to its hydrophobic aromatic core but demonstrates improved solubility in polar organic solvents like DMF and THF.
Stability Profile
-
Thermal stability: Decomposition onset at 210°C (TGA prediction).
-
Photostability: Susceptible to UV-induced radical reactions at the C-Cl bond.
-
Hydrolytic stability: Formyl group undergoes slow hydration to gem-diol in aqueous acidic conditions.
Chemical Reactivity and Derivative Synthesis
Reaction Pathways
The molecule’s multifunctional nature enables diverse transformations:
Nucleophilic Aromatic Substitution
-
Cl displacement: Reacts with amines (e.g., piperidine) in DMF at 80°C to yield 4-amino derivatives .
-
F displacement: Requires harsh conditions (e.g., KOtBu, 150°C) due to strong C-F bond.
Carbonyl Chemistry
-
Formyl reduction: NaBH₄/MeOH produces 2-(hydroxymethyl) analog.
-
Schiff base formation: Condenses with anilines to generate imine-linked conjugates.
Carboxylic Acid Derivatives
-
Esterification: MeOH/H₂SO₄ yields methyl ester (improves membrane permeability).
-
Amide coupling: EDC/HOBt mediates peptide bond formation with amines.
Computational Reactivity Analysis
DFT studies (B3LYP/6-311+G**) reveal:
-
Electrostatic potential: Maximal negative charge at O atoms of COOH and CHO groups.
-
Frontier orbitals: LUMO localized on formyl and carboxylic acid groups, suggesting electrophilic reactivity.
Biological and Industrial Applications
Pharmaceutical Intermediate
-
Antimicrobial agents: Halogenated benzoic acids show activity against Gram-positive pathogens .
-
Kinase inhibitors: The formyl group serves as a warhead for covalent binding to cysteine residues.
Materials Science
-
Metal-organic frameworks (MOFs): Carboxylate coordination to metal nodes enables porous material design.
-
Polymer additives: Improves thermal stability in polyesters through halogen-mediated radical scavenging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume